molecular formula C7H7N3 B1311445 5-methyl-1H-imidazo[4,5-b]pyridine CAS No. 27582-24-7

5-methyl-1H-imidazo[4,5-b]pyridine

Cat. No. B1311445
CAS RN: 27582-24-7
M. Wt: 133.15 g/mol
InChI Key: IANINCNCSTYFSO-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazo[4,5-b]pyridine is a compound that has been studied for its potential therapeutic significance . It has been found to play a crucial role in numerous disease conditions . The compound has a structural resemblance to the fused imidazopyridine heterocyclic ring system and purines .


Synthesis Analysis

A photocatalytic approach has been developed for the synthesis of imidazo[4,5-b]pyridines, which involves simple reaction steps and yields good results . The cyclization to the imidazo[4,5-b]pyridine ring system can also be effected by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment .


Molecular Structure Analysis

The molecular structures and vibrational properties of 1H-imidazo[4,5-b]pyridine in its monomeric and dimeric forms have been analyzed and compared to experimental results derived from X-ray diffraction (XRD), infrared (IR), and Raman studies . The presence of a hydrogen bond is confirmed by the appearance in the IR spectra of a very broad and strong contour in the 2000–3100 cm−1 range .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . They have been found to have various biological activities, including acting as GABA A receptor positive allosteric modulators .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-methyl-1H-imidazo[4,5-b]pyridine include its molecular weight, which is 133.15 . Its InChI code is 1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10) .

Scientific Research Applications

  • Pharmaceutical Field

    • Imidazo[4,5-b]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • It has been a subject of intense research for numerous decades .
    • The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
    • They are known to play a crucial role in numerous disease conditions .
  • Materials Science

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
  • Antimicrobial Activity

    • Synthetic nucleosides containing the 7-amino-imidazo[4,5-b]pyridine nucleus have already been employed in numerous chemotherapeutic applications .
    • Substituted benzimidazoles and structurally related compounds are of pharmacological and therapeutical interest .
    • In some cases, bioisosteric replacement within the benzimidazole scaffold leading to imidazo[4,5-b]pyridines resulted in improved properties as compared to the corresponding parent compound .
  • GABA A Receptor Modulators

    • The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
    • They are known to play a crucial role in numerous disease conditions .
    • The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .
    • Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .
  • Anti-Inflammatory and Antitumor Activity

    • The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
  • Optoelectronic Devices and Sensors

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .
  • GABA A Receptor Agonists

    • Imidazo[4,5-b]pyridine and its derivatives have been found to have bioactivity as GABA A receptor positive allosteric modulators .
    • This has led to their medicinal potential being recognized, with proton pump inhibitors, aromatase inhibitors, and NSAIDs also found in this chemical group .
    • They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
  • Anticonvulsant Activity

    • Bamaluzole, which contains the imidazo[4,5-c]pyridine system, is a GABA A receptor agonist .
    • It was patented as an anticonvulsant by Merck, but it has never been marketed .
  • Synthesis of Agrochemicals and Pharmaceuticals

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .
    • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
  • Antibacterial and Antimycobacterial Activity

    • The derivatives of 1,3-diazole, which include imidazo[4,5-b]pyridine, show different biological activities such as antibacterial and antimycobacterial activities .
  • Anti-inflammatory and Antitumor Activity

    • These derivatives also show anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Optoelectronic Devices and Sensors

    • This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field .
    • In recent years many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors .

Safety And Hazards

The safety information for 5-methyl-1H-imidazo[4,5-b]pyridine includes the signal word “Warning” and the hazard statement "H302" . Precautionary statements include "P280-P305+P351+P338" .

Future Directions

The future directions for the study of 5-methyl-1H-imidazo[4,5-b]pyridine include further exploration of its potential therapeutic significance . Some compounds of the imidazo[4,5-b]pyridine core are substances with confirmed activity, and some are at various stages of clinical trials .

properties

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-3-6-7(10-5)9-4-8-6/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANINCNCSTYFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428059
Record name 5-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-imidazo[4,5-b]pyridine

CAS RN

27582-24-7
Record name 5-Methyl-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27582-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3H-imidazo[4,5-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
J Lorenc, L Dymińska, Z Talik, J Hanuza… - Journal of Raman …, 2008 - Wiley Online Library
Molecular structure, vibrational energy levels and potential energy distribution of 1H‐imidazo[4,5‐b]pyridine, 3H‐imidazo[4,5‐b]pyridine, 5‐methyl‐1H‐imidazo[4,5‐b]pyridine, 6‐methyl‐…
L Dymińska, A Gagor, M Maczka… - Journal of Raman …, 2010 - Wiley Online Library
The molecular structures and vibrational properties of 1H‐imidazo[4,5‐b]pyridine in its monomeric and dimeric forms are analyzed and compared to the experimental results derived …
PL Toh, JS Char, S Sulaiman… - Advanced Science …, 2017 - ingentaconnect.com
In this paper, we report a first principles Density Functional Theory (DFT) investigation to study the structural and electronics properties of 4-Bromo-2-(1H-Imidazo[4,5-b]Pyridin-2-yl)…
Number of citations: 0 www.ingentaconnect.com
Ş Yurdakul, S Badoğlu - International Journal of Quantum …, 2011 - Wiley Online Library
The structural features of the 1H‐imidazo[4,5‐c]pyridine (ICPY) tautomers and homodimers of the most stable tautomers have been studied by quantum chemical methods. FTIR and …
Number of citations: 8 onlinelibrary.wiley.com
Z Heidarnezhad, M Vahedpour, SA Razavizadeh - 2005 - bcc.bas.bg
Computational calculations at B3LYP/cc-pvdz level were employed in the study of the predominant tautomeric forms of imidazopyridine derivatives (H, NO2, Cl, OH, CH3, CF3) in gas …
Number of citations: 1 bcc.bas.bg
Ş Yurdakul, S Badoğlu - Spectrochimica Acta Part A: Molecular and …, 2012 - Elsevier
The Becke, three-parameter, Lee–Yang–Parr exchange-correlation functional have been used to study the geometry, relative energy, frequency and intensity of the vibrational bands of …
Number of citations: 7 www.sciencedirect.com
RJ Moreau, CK Skepper, BA Appleton… - Journal of Medicinal …, 2018 - ACS Publications
The discovery and development of new antibiotics capable of curing infections due to multidrug-resistant and pandrug-resistant Gram-negative bacteria are a major challenge with …
Number of citations: 20 pubs.acs.org

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